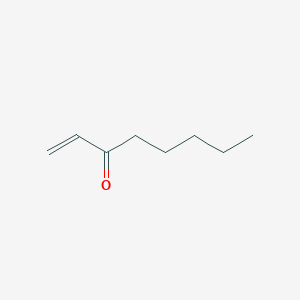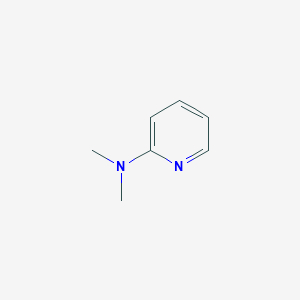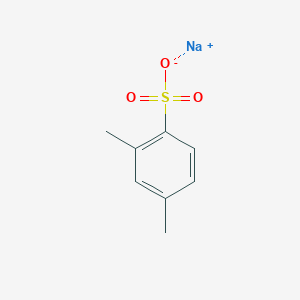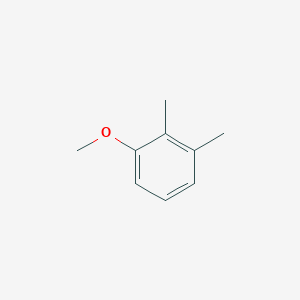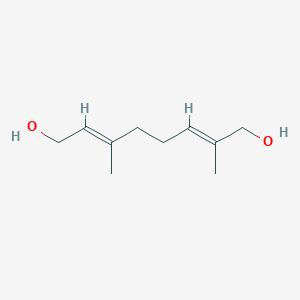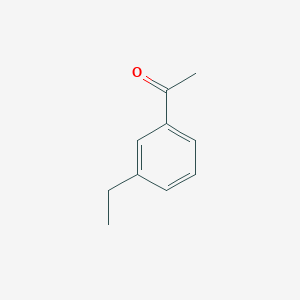
3-Ethylacetophenone
Overview
Description
3-Ethylacetophenone, also known as 1-(3-ethylphenyl)ethanone, is a chemical compound . It is stored at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Ethylacetophenone is C10H12O . The InChI code is 1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 and the InChI key is ZRYRILAFFDKOPB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Ethylacetophenone has a density of approximately 1.0 g/cm³ . Its boiling point is around 236.7°C at 760 mmHg . The compound has a molar refractivity of 45.8±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Biological Properties
3-Ethylacetophenone, like its parent compound acetophenone, is a metabolite involved in multiple interactions with various microorganisms . Each metabolite, regardless of its molecular simplicity or complexity, has a mission or function in the organism biosynthesizing it .
Allelochemical Interactions
3-Ethylacetophenone may also play a role in allelochemical interactions, which are chemical interactions between different species . These interactions can influence the growth and development of organisms, and are a key area of study in ecology .
Chemical Synthesis
3-Ethylacetophenone can be used in the synthesis of many heterocyclic compounds . Heterocyclic compounds are a class of organic compounds that contain a ring structure made up of at least two different elements, one of which is carbon .
Multicomponent Reactions
Acetophenone and its derivatives, including 3-Ethylacetophenone, are ideal synthons for multicomponent reactions, including three- and four-component reactions . These reactions are a type of chemical reaction where three or more reactants combine to form a product .
α-Bromination Reaction
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Pharmaceutical Applications
3-Ethylacetophenone, as a derivative of acetophenone, can be used in the production of pharmaceuticals . The bromination reaction of carbonyl compounds, such as 3-Ethylacetophenone, is a crucial aspect of organic chemistry .
Pesticide Production
3-Ethylacetophenone can also be used in the production of pesticides . The α-brominated products derived from bromoacetophenone find extensive applications in the production of pesticides .
Chemical Innovation Experiment
The bromination of various acetophenone derivatives, including 3-Ethylacetophenone, was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
Mechanism of Action
Target of Action
3-Ethylacetophenone is a ketone organic compound . It is used as an organic intermediate in various chemical reactions . The primary targets of 3-Ethylacetophenone are the reactants in these chemical reactions. It interacts with these reactants to form different heterocyclic compounds .
Mode of Action
3-Ethylacetophenone interacts with its targets through chemical reactions. For instance, it can undergo a nucleophilic attack by the electron on positively charged bromine ions, resulting in the formation of a new compound through the creation of a carbon-oxygen double bond .
Biochemical Pathways
3-Ethylacetophenone is involved in the synthesis of many heterocyclic compounds . It is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .
Result of Action
The result of 3-Ethylacetophenone’s action is the formation of various heterocyclic compounds . These compounds can have different properties and uses, depending on the specific reactions and conditions.
Action Environment
The action, efficacy, and stability of 3-Ethylacetophenone can be influenced by various environmental factors. These include the temperature, pH, and presence of other reactants or catalysts in the reaction environment. For instance, one method for the preparation of acetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C .
properties
IUPAC Name |
1-(3-ethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYRILAFFDKOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177223 | |
| Record name | Acetophenone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylacetophenone | |
CAS RN |
22699-70-3 | |
| Record name | Acetophenone, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Ethylacetophenone in the context of plant-insect interactions?
A: 3-Ethylacetophenone is a volatile organic compound emitted by plants, particularly in response to infestation by herbivores like aphids. [, ] This compound acts as an indirect defense mechanism for the plant by attracting natural enemies of the herbivores, such as the lacewing Chrysopa cognata. [, ]
Q2: How was the role of 3-Ethylacetophenone in attracting Chrysopa cognata confirmed?
A: Studies utilized a Y-tube olfactometer bioassay to assess the behavioral response of C. cognata to various volatile stimuli. [, ] The results demonstrated a significant preference among male C. cognata for the odor of green pepper plants infested with Aphis gossypii compared to uninfested plants or clean air. [, ] Further analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD) confirmed that C. cognata antennae displayed electrophysiological responses to volatiles collected from infested plants, with 3-Ethylacetophenone identified as one of the key active compounds. [, ]
Q3: Does 3-Ethylacetophenone act alone in attracting C. cognata, or are other compounds involved?
A: While 3-Ethylacetophenone plays a significant role, research suggests it functions as part of a complex blend of volatiles. [, ] Other compounds identified in the volatile profile of aphid-infested plants, such as 4-Ethylacetophenone and 3-Ethylbenzaldehyde, were also found to influence the attractiveness of C. cognata to potential prey. [, ] Interestingly, some compounds emitted by C. cognata themselves, like (Z,Z)-4,7-Tridecadiene, were observed to modulate the attractiveness of the plant volatiles. [, ] This highlights the intricate chemical communication system mediating interactions between plants, herbivores, and their natural enemies.
Q4: What are the potential implications of understanding the role of 3-Ethylacetophenone in pest management?
A: Deeper insight into the role of 3-Ethylacetophenone and other plant volatiles could pave the way for developing novel pest control strategies. [, ] For instance, manipulating the emission of these compounds in crops could enhance their attractiveness to beneficial insects like C. cognata, leading to a more sustainable approach to pest management by reducing reliance on synthetic pesticides. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





